2-(Bromomethyl)naphthalene-1,4-dione
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Overview
Description
2-(Bromomethyl)naphthalene-1,4-dione is an organic compound with the molecular formula C11H7BrO2. This compound is characterized by the presence of a bromomethyl group attached to a naphthalene ring, which also contains two ketone groups at the 1 and 4 positions. It is a derivative of naphthalene and is used in various chemical reactions and applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)naphthalene-1,4-dione typically involves the bromination of naphthalene derivatives. One common method is the bromination of 2-methylnaphthalene followed by oxidation to introduce the ketone groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as chloroform or carbon tetrachloride. The oxidation step can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. The final product is typically purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ketone groups can participate in redox reactions, where they can be reduced to alcohols or further oxidized to carboxylic acids.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Carboxylic acids or quinones.
Reduction Products: Alcohols or hydroquinones.
Scientific Research Applications
2-(Bromomethyl)naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used to modify biomolecules through bromomethylation, which can help in studying biological pathways and interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)naphthalene-1,4-dione involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The ketone groups can also participate in various redox reactions, contributing to the compound’s versatility in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)naphthalene
- 1-(Bromomethyl)naphthalene
- 2-Naphthalenemethanol
- 1-Bromo-2-methylnaphthalene
Uniqueness
2-(Bromomethyl)naphthalene-1,4-dione is unique due to the presence of both a bromomethyl group and two ketone groups on the naphthalene ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Properties
IUPAC Name |
2-(bromomethyl)naphthalene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWICJQAACGHEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509582 |
Source
|
Record name | 2-(Bromomethyl)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50371-30-7 |
Source
|
Record name | 2-(Bromomethyl)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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